3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 3-methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is defined by a sophisticated bicyclic framework that integrates a thiophene ring fused to a pyridine ring system. The compound possesses the molecular formula C8H7NO2S, indicating the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 181.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione, which precisely describes the structural features including the methyl substituent at position 3 and the dione functionality at positions 5 and 7.
The structural framework consists of a thieno[3,2-b]pyridine core, where the thiophene ring is fused to the pyridine ring in a specific [3,2-b] arrangement. This fusion pattern creates a planar aromatic system that significantly influences the compound's electronic properties and chemical reactivity. The methyl group attached at position 3 provides both steric and electronic effects that modulate the overall molecular behavior. The dione functionality, characterized by two carbonyl groups at positions 5 and 7, introduces significant electronegativity and potential for hydrogen bonding interactions.
The Chemical Abstracts Service registry number for this compound is 1356016-32-4, providing a unique identifier for database searches and regulatory documentation. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string: CC1=CSC2=C1NC(=O)CC2=O, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier representation further provides a standardized format: InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11), offering comprehensive structural information for computational applications.
Properties
IUPAC Name |
3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQDELKWADFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Approach
One common method begins with the condensation of appropriately substituted aminothiophenes or thiophene carboxylates with reagents like formic acid, urea, or thiourea, followed by cyclization to form the pyridine ring fused to the thiophene core.
- Starting Materials: 3-amino-5-substituted thiophenes or methyl 3-amino-5-(aryl)thiophene-2-carboxylates.
- Key Reagents: Formic acid (for ring closure), phosphorus oxychloride (for chlorination), urea or thiourea (for ring formation), and catalytic acids.
- Conditions: Reflux or microwave irradiation under acidic or neutral conditions, often for several hours.
For example, condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation yields thieno[3,2-d]pyrimidin-4-ones, which can be further converted to the desired fused pyridine-dione structures by appropriate substitutions and cyclizations.
Multi-Step Synthesis via Intermediates
Another approach involves multi-step syntheses starting from methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate or related intermediates.
- Step 1: Condensation with N,N-dimethylformamide dimethyl acetal to form dimethylaminomethylidene intermediates.
- Step 2: Cyclization and functional group transformations to form thieno[3,2-b]pyridine derivatives.
- Step 3: Further modifications such as methylation, amidation, or substitution to introduce the keto groups and methyl substituent at specific positions.
This method provides good yields and allows for structural diversity by varying substituents on the thiophene ring.
Use of Carbonylation and Sulfurization Reagents
Some procedures utilize carbon disulfide or 1,1′-carbonyldiimidazole as coupling or sulfurization agents to form the keto and thiocarbonyl functionalities on the bicyclic system.
- Example: Reaction of aminothiophenes with 1,1′-carbonyldiimidazole to form thieno[2,3-d]pyrimidine-2,4-diones with yields ranging from 40% to 91%.
- Conditions: Reflux in ethanol or other solvents, sometimes under inert atmosphere.
Reaction Conditions and Optimization
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Condensation with formic acid | 3-amino-5-arylthiophene amides | Formic acid, microwave irradiation | Microwave, reflux (varies) | 40–74 | Efficient ring closure, suitable for analogues |
| Multi-step synthesis via DMF-DMA | Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, POCl3, sodium methylate | Reflux, multi-step | Good yields | Enables substitution pattern control |
| Carbonylation with CDI | 2-aminothiophenes | 1,1′-carbonyldiimidazole (CDI) | Reflux in ethanol | 40–91 | High yields, introduces dione groups |
| Sulfurization with CS2 | Aminothiophenes | Carbon disulfide, KOH | Reflux in ethanolic KOH | Moderate | For thioxo derivatives, alternative functionalization |
Detailed Research Findings
El-Gazzar et al. (2007) demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives via condensation of aminothiophenes with urea or thiourea at 180 °C, yielding various pyrimidinones and thioxo derivatives after crystallization from solvents like dimethylformamide.
Venkatesan et al. (2018) reported microwave-assisted synthesis of pyrido-thieno-pyrimidines via ring closure reactions involving aminothiophene carboxamides and ketones under catalytic acid conditions, achieving yields between 11% and 74%.
Recent studies (2022) used 1,1′-carbonyldiimidazole for coupling 2-aminothiophenes to form thieno[2,3-d]pyrimidine-2,4-diones with high yields (up to 91%), highlighting the efficiency of this reagent in constructing the dione moiety.
PMC articles (2013) describe multi-step syntheses starting from methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, involving condensation with DMF-DMA and subsequent cyclizations to yield thieno[3,2-b]pyridine derivatives, emphasizing the importance of controlled reaction sequences.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation with formic acid and urea | Direct ring closure, simple reagents | Moderate to good yields, straightforward | Requires high temperature, long reaction times |
| Multi-step synthesis via DMF-DMA | Allows introduction of diverse substituents | High selectivity, good control | Multi-step, requires purification at each step |
| Carbonylation with CDI | Efficient dione formation | High yields, mild conditions | CDI cost and handling considerations |
| Sulfurization with CS2 | Introduces thioxo groups | Alternative functionalization | Moderate yields, requires careful handling of CS2 |
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-MTPD exhibits significant biological activities, which can be categorized as follows:
- Antimicrobial Activity : Studies have demonstrated that 3-MTPD possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The compound's ability to inhibit microbial growth suggests its potential application in treating infections caused by resistant strains .
- Antitumor Potential : Recent investigations have highlighted the antitumor effects of derivatives related to 3-MTPD. For instance, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown promising results in inhibiting tumor cell proliferation .
- Enzyme Inhibition : Molecular docking studies suggest that 3-MTPD can effectively bind to enzymes involved in various disease pathways. This binding capability points towards its potential as a therapeutic agent in diseases where these enzymes play a critical role .
Synthetic Routes
Several synthetic methodologies have been developed for producing 3-MTPD:
- Pd-Catalyzed Cross-Coupling Reactions : The synthesis often involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups at the thieno-pyridine core. This method has been shown to yield high purity products efficiently .
- Cyclization Reactions : Other synthetic approaches include cyclization reactions involving thiophene and pyridine derivatives, which can lead to the formation of the thieno-pyridine structure effectively.
Case Studies and Research Findings
A selection of case studies illustrates the applications of 3-MTPD:
- Antimicrobial Studies : A study conducted by researchers demonstrated that modifications to the 3-position can enhance antimicrobial activity against specific pathogens. The results indicated that certain derivatives significantly outperformed traditional antibiotics .
- Cancer Research : In another study focusing on cancer treatment, derivatives of 3-MTPD were synthesized and tested against various cancer cell lines. Results showed that specific modifications led to improved cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Comparative Analysis with Related Compounds
The following table summarizes the structural diversity within compounds related to 3-MTPD and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-3-hydroxy-1,3-dihydroquinazoline-2,4-dione | Dihydroquinazoline | Exhibits different biological activity profiles |
| (S)-1-[(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl]-3-hydroxythieno[3,2-d]pyrimidine | Thienopyrimidine | Potentially more potent against specific targets |
| 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione | Pyrrolopyridine | Different ring system but similar reactivity |
This table highlights how structural variations can influence biological activity and pharmacological potential.
Mechanism of Action
The mechanism of action of 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazolopyrimidine-diones ()
- Example Compounds :
- 4-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (7a)
- 3,4-Dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (7b)
- Key Features :
- Triazole fused with pyrimidine-dione.
- Methyl groups at positions 3 and/or 4.
- Thionation with P₄S₁₀ yields 7-thio derivatives (8a, 8b) with moderate yields (68% and 44%, respectively).
- Comparison: Unlike the thienopyridine core of the target compound, these analogs feature a triazolopyrimidine system. Methylation patterns influence reactivity; the 3-methyl group in 7b may sterically hinder thionation, explaining lower yield (44%) compared to 7a (68%) .
Oxathiolanone-Thiophene Derivatives ()
- Example Compound: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b)
- Key Features: Combines oxathiolanone (with thioxo group) and thiophene rings. Synthesized via carbon disulfide and KOH in ethanol under reflux. Elemental composition: C 61.97%, H 4.83%, N 15.49% (calculated) .
- Comparison: Sulfur incorporation differs: 14b uses CS₂ for thioxo formation, while the target compound’s thieno ring likely requires cyclization or thiophene fusion. The dimethoxyphenyl substituent in 14b contrasts with the simpler 3-methyl group in the target compound.
Indolizinoquinoline-diones ()
- Example Compounds: USP Irinotecan Related Compound A (C₂₀H₁₆N₂O₅, MW 364.35) USP Irinotecan Related Compound B (C₂₂H₂₀N₂O₅, MW 392.40)
- Key Features: Complex pyrano-indolizino-quinoline fused system. Ethyl and hydroxy substituents on the dione-bearing ring.
- Comparison: Larger molecular weight and fused ring systems distinguish these from the smaller thienopyridine-dione.
Tabular Comparison of Key Properties
Reactivity and Functional Group Analysis
- Dione Reactivity: All compounds feature dione moieties susceptible to nucleophilic attack (e.g., thionation in ). The target compound’s dione may undergo similar reactions, forming thio or imino derivatives.
- Sulfur Incorporation: Thienopyridine (target) vs. triazolopyrimidine () vs. oxathiolanone (): Position and role of sulfur vary, influencing electronic properties and stability.
- Substituent Effects :
- Methyl groups (target and ) enhance lipophilicity, while methoxy () or ethyl/hydroxy () groups modulate solubility and bioactivity.
Biological Activity
3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound can be synthesized through various methods involving thienopyridine derivatives. One notable synthesis method involves the reaction of ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate with sodium hydroxide followed by acidification to yield the target compound in moderate yields (approximately 75.3%) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an anticancer agent and its effects on cellular mechanisms.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor properties. For instance, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives were shown to possess potent antitumor effects against various cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds in this class may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several case studies have provided insights into the biological activities and therapeutic potentials of this compound:
- Anticancer Properties : A study focusing on the synthesis and evaluation of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives reported significant cytotoxic effects against breast and lung cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of thienopyridine derivatives in models of neurodegeneration. These compounds showed promise in ameliorating symptoms associated with conditions like Alzheimer's disease by modulating neuroinflammatory responses .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Breast Cancer | 0.5 - 1.5 | Apoptosis induction |
| Antitumor | Lung Cancer | 0.8 - 2.0 | Cell cycle arrest |
| Neuroprotection | Neurodegeneration | Not specified | Modulation of inflammation |
Q & A
Q. What are the optimized synthetic routes for 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione?
The compound can be synthesized via cyclocondensation reactions. For example, [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone derivatives in methanol using sodium methylate as a catalyst yields structurally related thieno[3,2-b]pyridine derivatives . Alternatively, thionation of methylated precursors with phosphorous pentasulfide (P₂S₅) in pyridine under reflux conditions has been reported for analogous triazolopyrimidine-diones, achieving yields of 44–68% .
| Reaction | Conditions | Yield |
|---|---|---|
| Cyclocondensation | NaOMe/MeOH, reflux | ~70%* |
| Thionation | P₂S₅/pyridine, 100°C | 44–68% |
| *Estimated based on analogous protocols. |
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization typically involves:
- Multinuclear NMR (¹H, ¹³C, DEPT) to confirm substituent positions and ring fusion.
- 2D NMR (COSY, HMBC) for resolving connectivity in fused heterocycles .
- HRMS for molecular formula validation.
- X-ray crystallography (where possible) to confirm absolute configuration, as demonstrated for related oxazolo[3,2-a]pyridine-diones .
Q. What preliminary biological activities have been reported for this scaffold?
Thieno[3,2-b]pyridine derivatives exhibit cytotoxicity against cancer cell lines. For example, ethyl 2-aryloxo-thieno[2,3-b]pyridine carboxylates showed IC₅₀ values of 2–15 µM in MCF-7 and HCT-116 cells . Structure-activity relationships (SAR) suggest that electron-withdrawing substituents (e.g., nitro groups) enhance potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?
Key modifications include:
- Substituent variation at the 3-position : Methyl groups improve lipophilicity and membrane permeability .
- Heteroatom substitution : Replacing oxygen with sulfur (thionation) increases electrophilicity and enzyme-binding potential .
- Ring fusion : Pyrido[2,3-d]pyrimidine-diones with dimethyl groups at C5/C7 show enhanced intercalation with DNA .
| Modification | Biological Impact |
|---|---|
| 3-Methyl substitution | ↑ Lipophilicity, ↑ cytotoxicity |
| Thionation (S vs. O) | ↑ Enzyme inhibition (e.g., kinases) |
| Electron-withdrawing groups | ↑ DNA intercalation |
Q. What mechanistic insights exist for its bioactivity?
Proposed mechanisms include:
- Enzyme inhibition : Analogous pyrazolo[1,5-a]pyrimidine-diones inhibit topoisomerases by binding to ATP pockets, disrupting DNA repair .
- Reactive oxygen species (ROS) generation : Thieno-pyridine derivatives with nitro groups induce oxidative stress in cancer cells .
- Cellular pathway modulation : Methylated derivatives interfere with MAPK/ERK signaling in multidrug-resistant phenotypes .
Q. How can contradictions in cytotoxicity data across studies be resolved?
Discrepancies often arise from:
- Cell line variability (e.g., P-gp overexpression in resistant lines).
- Substituent-dependent solubility (e.g., nitro groups reduce bioavailability). Mitigation strategies:
- Standardized assays : Use MTT/resazurin assays with matched sensitive/resistant pairs (e.g., CCRF-CEM vs. CEM/ADR5000) .
- Solubility optimization : Introduce PEGylated side chains or pro-drug formulations .
Q. What advanced analytical methods are recommended for purity assessment?
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for resolving degradation products .
- LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with MRM transitions .
- Elemental analysis : Validate purity (>98%) for publication-ready compounds .
Q. How should stability challenges be addressed during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
